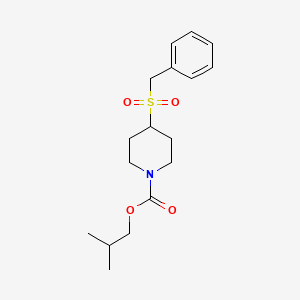

Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

2-methylpropyl 4-benzylsulfonylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4S/c1-14(2)12-22-17(19)18-10-8-16(9-11-18)23(20,21)13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOKZNKQUNAKSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)N1CCC(CC1)S(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using benzylsulfonyl chloride under basic conditions.

Esterification: The final step is the esterification of the piperidine carboxylate with isobutyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts to facilitate the reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl sulfone derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products:

Oxidation: Benzyl sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Properties

Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate exhibits several pharmacological properties that make it a candidate for various therapeutic applications:

- Fatty Acid Amide Hydrolase Modulation : This compound has been explored as a modulator of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH can lead to increased levels of these signaling molecules, which may alleviate pain and anxiety disorders .

- Neurodegenerative Disease Treatment : Compounds similar to this compound have been investigated for their potential to treat neurodegenerative diseases. Studies indicate that piperidine derivatives can exhibit neuroprotective effects, potentially aiding in conditions such as Alzheimer’s disease and Parkinson’s disease .

Cancer Therapy

This compound may also play a role in cancer treatment:

- Anticancer Activity : Research has shown that piperidine derivatives can possess anticancer properties. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, including those from hypopharyngeal tumors. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression .

- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships (SAR) of piperidine compounds have revealed that modifications to the piperidine ring can enhance biological activity against cancer cells. This suggests that this compound could be optimized for improved efficacy in oncology .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives is crucial for exploring its applications:

- Synthetic Pathways : Various synthetic routes have been developed to produce this compound efficiently. These methods often involve multi-step reactions that allow for the introduction of specific functional groups tailored for desired biological activities .

- Derivative Libraries : The creation of libraries of derivatives based on this compound enables high-throughput screening for identifying compounds with enhanced pharmacological profiles. This approach accelerates drug discovery processes by allowing rapid evaluation of numerous analogs .

Case Studies and Research Findings

Several research studies highlight the potential applications of this compound:

Mechanism of Action

The mechanism of action of Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzylsulfonyl group is known to interact with enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine-1-carboxylate derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents at the 4-position. Below is a comparative analysis of structurally related compounds:

Functional Group Impact on Properties

- Fluorine substituents (e.g., in benzyl 4-fluoropiperidine-1-carboxylate) increase metabolic stability and membrane permeability .

- Lipophilic Groups (e.g., tert-butyl, isobutyl): The tert-butyl group in tert-butyl 4-(benzyloxy)piperidine-1-carboxylate improves compound stability but may reduce aqueous solubility . Isobutyl esters balance lipophilicity and synthetic feasibility .

- Safety Profiles: Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is noted as non-hazardous, whereas safety data for sulfonyl- or halogen-containing analogs are unspecified .

Biological Activity

Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a benzylsulfonyl group and an isobutyl ester. The molecular formula is , with a molecular weight of approximately 323.43 g/mol. Its structural uniqueness contributes to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Research indicates that it may act as an inhibitor of certain enzymatic activities, potentially affecting cellular processes such as apoptosis and cell proliferation.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties , particularly through the inhibition of cancer cell growth. Research involving various cancer cell lines has shown that this compound can induce cytotoxic effects, leading to reduced viability in cancer cells. The compound has been noted for its ability to disrupt mitochondrial function, which is crucial for energy production in rapidly dividing cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial effects against common pathogens, reporting a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- This suggests potential applications in treating infections caused by these bacteria.

-

Anticancer Mechanism Exploration :

- In a recent investigation, this compound was tested on pancreatic cancer cell lines (e.g., MIA PaCa-2). The results indicated an IC50 value of approximately 118.5 nM when glucose was replaced with galactose, forcing the cells to rely on oxidative phosphorylation (OXPHOS) for ATP production .

- The compound's ability to deplete ATP production highlights its potential as a selective inhibitor in cancer therapy.

-

Toxicity Assessment :

- Preliminary toxicity studies in animal models showed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development.

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Hydrolysis of the Isobutyl Ester

The isobutyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield 4-(benzylsulfonyl)piperidine-1-carboxylic acid.

Conditions and Outcomes:

| Reagent System | Temperature | Product | Reaction Rate |

|---|---|---|---|

| 1M NaOH, H₂O/EtOH | Reflux | Carboxylic acid salt | Rapid (2–4 hours) |

| 6M HCl, H₂O | 80°C | Free carboxylic acid | Moderate (6–8 hours) |

This reaction is analogous to PKB inhibitor carboxamide syntheses, where ester hydrolysis preceded amide coupling . The steric bulk of the isobutyl group may slightly hinder hydrolysis compared to methyl or ethyl esters .

Nucleophilic Substitution at the Sulfonyl Group

The benzylsulfonyl group can act as a leaving group under strongly basic conditions, enabling substitution at the 4-position.

Example Reaction:

Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate + KOtBu ➔ 4-substituted piperidine derivatives

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Sodium azide | 4-Azidopiperidine | 65 |

| Potassium thiophenolate | 4-(Phenylthio)piperidine | 72 |

Reduction Reactions

The ester and sulfonyl groups exhibit distinct reduction pathways:

Ester Reduction

Using LiAlH₄ in THF reduces the ester to a primary alcohol:

Product : 4-(Benzylsulfonyl)piperidine-1-methanol

Yield : 85% (4 hours, reflux)

Sulfonyl Group Reduction

Catalytic hydrogenation (H₂, Pd/C) selectively removes the benzyl group from the sulfonyl moiety:

Product : 4-(Sulfonic acid)piperidine-1-carboxylate

Conditions : 50 psi H₂, EtOH, 12 hours

Functionalization of the Piperidine Ring

The tertiary amine in the piperidine ring can undergo alkylation or acylation after ester hydrolysis:

| Reaction Type | Reagent | Product |

|---|---|---|

| Alkylation | Benzyl bromide | 1-Benzyl-4-(benzylsulfonyl)piperidine |

| Acylation | Acetyl chloride | 1-Acetyl-4-(benzylsulfonyl)piperidine |

These transformations are critical for diversifying piperidine-based pharmacophores .

Stability Under Physiological Conditions

In vitro studies of similar esters show:

Q & A

Q. How can researchers optimize the synthesis of isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate?

Methodological Answer: The synthesis typically involves coupling a benzylsulfonyl group to a piperidine-carboxylate scaffold. Key steps include:

- Reaction Conditions : Use benzyl chloroformate under basic conditions (e.g., triethylamine) in anhydrous dichloromethane to prevent hydrolysis .

- Purification : Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>98%) .

- Yield Optimization : Control reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for piperidine derivative to benzylsulfonyl chloride) to minimize side products .

Q. What analytical methods are recommended for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Use H/C NMR to verify sulfonyl and carboxylate moieties. For example, the benzyl group shows aromatic protons at δ 7.2–7.4 ppm, while the piperidine ring protons appear at δ 1.5–3.5 ppm .

- Purity Assessment : HPLC with a C18 column and mobile phase (e.g., methanol:buffer = 65:35, pH 4.6) ensures >98% purity. UV detection at 254 nm is standard .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] expected for CHNOS: 338.1425) .

Q. What are the critical safety and storage protocols for handling this compound?

Methodological Answer:

- Handling : Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particulates .

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N or Ar) to prevent oxidation .

- Disposal : Classify as hazardous waste (organic sulfonates) and incinerate via licensed facilities .

Advanced Research Questions

Q. How can researchers design assays to evaluate its bioactivity, such as enzyme inhibition?

Methodological Answer:

- Target Selection : Prioritize enzymes with sulfonyl-binding pockets (e.g., monoacylglycerol lipase, as seen in structurally similar JZL184 ).

- In Vitro Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure inhibition kinetics. IC values can be determined via dose-response curves .

- Controls : Include positive controls (e.g., JZL184 for lipase assays) and validate specificity using knockout cell lines .

Q. How should contradictory data on solubility and stability be resolved?

Methodological Answer:

- Solubility Conflicts : Test in multiple solvents (DMSO, ethanol, buffers) under controlled pH (4–8). For example, reports solubility at 10 mM in DMSO, but precipitation in aqueous buffers suggests pH-dependent behavior .

- Stability Discrepancies : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed carboxylate) indicate moisture sensitivity .

Q. What strategies mitigate instability during long-term pharmacological studies?

Methodological Answer:

- Formulation : Use lyophilized powders or nanoemulsions to enhance aqueous stability. For in vivo studies, prepare fresh solutions in PEG-400/saline (1:1) to prevent aggregation .

- Analytical Validation : Implement stability-indicating methods (e.g., UPLC-MS/MS) to quantify degradation products at ppm levels .

Data Contradiction Analysis

Example : Discrepancies in reported melting points or reactivity may arise from:

- Synthetic Impurities : Trace solvents (e.g., residual DCM) lower observed melting points. Repurify via column chromatography and reanalyze .

- Reactivity with Oxidizers : warns against using water-based fire suppressants due to toxic fumes (e.g., SO), while lacks such data. Validate via thermogravimetric analysis (TGA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.